"synthesis and characterization of Delta 9,11-canrenone"
"synthesis and characterization of Delta 9,11-canrenone"
An In-Depth Technical Guide to the Synthesis and Characterization of Δ⁹(¹¹)-Canrenone
Introduction
In the landscape of steroidal drug development, canrenone and its analogues represent a cornerstone in the management of cardiovascular diseases. Canrenone (17-hydroxy-3-oxo-17α-pregna-4,6-diene-21-carboxylic acid γ-lactone) is the primary active metabolite of spironolactone and functions as a potent aldosterone antagonist.[1][2] The modification of the core steroidal structure is a key strategy for enhancing therapeutic efficacy and reducing side effects. One such critical modification is the introduction of a double bond at the C9-C11 position, yielding Δ⁹(¹¹)-Canrenone (Pregna-4,6,9(11)-triene-21-carboxylic acid, 17-hydroxy-3-oxo-, γ-lactone, (17α)-).[3]
This derivative is not only a subject of research for its own potential pharmacological activity but also serves as a crucial intermediate in the synthesis of next-generation mineralocorticoid receptor antagonists, such as eplerenone.[4][5] The introduction of the 9,11-unsaturation profoundly alters the three-dimensional structure and electronic properties of the steroid, influencing its receptor binding affinity and metabolic stability.
This technical guide provides a comprehensive overview of a validated synthetic route to Δ⁹(¹¹)-Canrenone and details the essential analytical techniques required for its unambiguous structural confirmation and purity assessment. The methodologies are presented with an emphasis on the underlying chemical principles and practical insights relevant to researchers in medicinal chemistry and drug development.
Physicochemical Properties of Δ⁹(¹¹)-Canrenone
A summary of the key physicochemical properties of the target compound is presented below.
| Property | Value | Reference |
| Chemical Name | 17-hydroxy-3-oxo-17α-pregna-4,6,9(11)-triene-21-carboxylic acid γ-lactone | [3] |
| Common Name | Δ⁹(¹¹)-Canrenone; Delta-9-Canrenone | [6] |
| CAS Number | 95716-71-5 | [3][6] |
| Molecular Formula | C₂₂H₂₆O₃ | [3][6] |
| Molecular Weight | 338.44 g/mol | [6] |
Synthetic Strategy: Dehydration of 11α-Hydroxycanrenone
The most direct and efficient pathway to introduce the C9-C11 double bond is through the dehydration of an 11-hydroxylated precursor. This strategy leverages the reactivity of the tertiary hydroxyl group at C11, which can be eliminated under acidic conditions to form the thermodynamically stable conjugated triene system. 11α-Hydroxycanrenone, which can be produced via microbial hydroxylation of canrenone, serves as an ideal starting material for this transformation.[4]
Causality of Experimental Choices
-
Starting Material: 11α-Hydroxycanrenone is selected because the 11α-hydroxyl group is readily accessible for elimination. Its preparation from canrenone is a well-established biotransformation process.[4]
-
Dehydrating Agent: Reagents like phosphorus oxychloride (POCl₃) in pyridine or phosphorus pentachloride (PCl₅) are commonly employed.[5] POCl₃ in a basic solvent like pyridine is often preferred. Pyridine acts as both the solvent and an acid scavenger, converting the hydroxyl group into a better leaving group (a chlorophosphate ester) and neutralizing the HCl generated, which minimizes acid-catalyzed side reactions such as rearrangements.
-
Reaction Conditions: The reaction is typically performed at low temperatures (e.g., 0°C) during the addition of the reagent to control the exothermic reaction and then allowed to proceed at room temperature.[5] This controlled temperature profile ensures complete reaction while preventing degradation of the sensitive poly-unsaturated steroid structure.
Visualizing the Synthetic Pathway
Caption: Synthetic route from 11α-Hydroxycanrenone to Δ⁹(¹¹)-Canrenone via dehydration.
Experimental Protocol: Synthesis
Materials:
-
11α-Hydroxycanrenone
-
Phosphorus oxychloride (POCl₃), distilled
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 2M aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 11α-Hydroxycanrenone (1.0 eq). Dissolve the starting material in anhydrous pyridine (10 mL per gram of substrate) and cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add phosphorus oxychloride (2.0 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture into ice-cold water.
-
Extraction: Extract the aqueous mixture three times with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with 2M HCl solution (to remove pyridine), water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexane to afford pure Δ⁹(¹¹)-Canrenone.
Structural Characterization
Unambiguous confirmation of the structure of the synthesized Δ⁹(¹¹)-Canrenone is achieved through a combination of spectroscopic techniques.
Overall Characterization Workflow
Caption: Workflow for the characterization of synthesized Δ⁹(¹¹)-Canrenone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure. The key diagnostic signals differentiate the product from the starting material.[1][7][8]
-
¹H NMR: The most significant change is the disappearance of the proton signal at C11 (typically around 4.04 ppm in 11α-hydroxycanrenone) and the appearance of a new olefinic proton signal for H-11.[5] The signals for the other vinylic protons (H-4, H-6) will also be present, potentially with slight shifts due to the extended conjugation.
-
¹³C NMR: The spectrum will confirm the presence of 22 carbon atoms. Critically, the signal for the hydroxyl-bearing carbon (C11) in the starting material (around 68 ppm) will be absent. It will be replaced by two new sp² carbon signals in the olefinic region (typically 110-140 ppm) corresponding to C9 and C11.[9]
Table of Expected Key NMR Shifts (in CDCl₃):
| Nucleus | Canrenone (Reference)[1] | Δ⁹(¹¹)-Canrenone (Predicted) | Rationale for Shift |
|---|---|---|---|
| ¹H NMR | |||
| H-4 | ~6.08 ppm | ~6.1 ppm | Minor change |
| H-6 | ~6.2 ppm | ~6.2 ppm | Minor change |
| H-11 | N/A | ~5.7 ppm | New vinylic proton |
| C18-H₃ | ~0.9 ppm | ~1.0 ppm | Deshielding by C9=C11 bond |
| C19-H₃ | ~1.2 ppm | ~1.3 ppm | Minor change |
| ¹³C NMR | |||
| C-3 (C=O) | ~199 ppm | ~199 ppm | Unchanged |
| C-5 | ~163 ppm | ~163 ppm | Unchanged |
| C-9 | ~39 ppm | ~135 ppm | Change from sp³ to sp² |
| C-11 | ~33 ppm | ~118 ppm | Change from sp³ to sp² |
| C-21 (Lactone C=O) | ~176 ppm | ~176 ppm | Unchanged |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.[10][11][12]
-
Technique: High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI) is ideal for obtaining an accurate mass measurement, confirming the molecular formula C₂₂H₂₆O₃.
-
Expected Ion: In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 339.1955.
-
Fragmentation: Steroidal lactones typically exhibit characteristic fragmentation patterns, including losses of water (H₂O) and carbon monoxide (CO), and cleavage of the D-ring lactone moiety.[11]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[1]
Table of Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| C=O (γ-Lactone) | ~1770-1750 | Strong, characteristic stretch |
| C=O (α,β-unsaturated ketone) | ~1660-1650 | Strong stretch, conjugated |
| C=C (Alkene) | ~1620, 1580 | Medium stretches, conjugated |
| C-O (Lactone ester) | ~1250-1150 | Strong C-O stretch |
The key observation is the presence of multiple C=C stretching frequencies confirming the poly-unsaturated system, alongside the characteristic carbonyl absorptions.
Conclusion
The synthesis of Δ⁹(¹¹)-Canrenone via dehydration of an 11α-hydroxy precursor is a robust and efficient method for accessing this valuable steroidal intermediate. The causality-driven approach to selecting reagents and optimizing conditions ensures high yields and purity. A rigorous analytical workflow, spearheaded by NMR spectroscopy and supported by mass spectrometry and IR analysis, is essential for the definitive confirmation of its chemical structure. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working on the synthesis and characterization of novel steroidal compounds.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13789, Canrenone. PubChem.[Link]
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Alam, P., et al. (2018). Sensitive quantification of six steroidal lactones in Withania coagulans extract by UHPLC electrospray tandem mass spectrometry. PubMed.[Link]
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